molecular formula C24H19N3S B2434323 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 670270-28-7

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2434323
CAS RN: 670270-28-7
M. Wt: 381.5
InChI Key: VHCRWOAXLLGXJM-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a novel chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound’s unique structure and electronic properties make it suitable for OLEDs. Specifically, it has been utilized as a light-emitting layer in non-doped organic LEDs. Remarkably high electroluminescence efficiencies have been achieved, with values of 10.5 cd A⁻¹, 7.3 lm W⁻¹, and 3.2% for devices using this compound .

Aggregation-Induced Emission (AIE) Materials

When aggregated in poor solvents or fabricated into solid films, this compound exhibits strong luminescence due to its aggregation-induced emission (AIE) feature. The fluorescence quantum yields can reach up to an impressive 99% .

properties

IUPAC Name

5-(3,4-dimethylphenyl)-N-naphthalen-2-ylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3S/c1-15-7-8-19(11-16(15)2)21-13-28-24-22(21)23(25-14-26-24)27-20-10-9-17-5-3-4-6-18(17)12-20/h3-14H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRWOAXLLGXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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